molecular formula C13H15NO3 B8230223 Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

Cat. No.: B8230223
M. Wt: 233.26 g/mol
InChI Key: BJLCWTBMPZFGNX-UHFFFAOYSA-N
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Description

Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS 2090777-90-3) is a high-purity, synthetically valuable chemical reagent belonging to the class of heterocyclic building blocks. It features a protected N-carboxybenzyl (Cbz) azetidinone core, which is a privileged scaffold in medicinal chemistry and drug discovery. This compound is designed for research and development applications only. Compounds with the 3-oxoazetidine (azetidinone) structure serve as critical intermediates in the synthesis of more complex, biologically active molecules. Specifically, this and related azetidine derivatives are recognized as key quaternary heterocyclic intermediates in the industrial-scale synthesis of modern pharmaceuticals, such as Baricitinib . Baricitinib is an oral, selective reversible inhibitor of JAK1 and JAK2 approved for the treatment of moderate to severe rheumatoid arthritis, highlighting the therapeutic relevance of this chemical scaffold . The structural features of this reagent, including the carbonyl group and the sterically defined azetidine ring, make it a versatile precursor for further chemical modifications, including Wittig reactions and other functional group transformations, to generate advanced targets for biological evaluation . Specifications: • CAS Number: 2090777-90-3 • Molecular Formula: C13H15NO3 • Molecular Weight: 233.26 g/mol Disclaimer: This product is for professional manufacturing, research laboratories, and industrial or commercial usage exclusively. It is not intended for diagnostic, therapeutic, medical, or consumer use. Orders shipping to consumers, doctor offices, pharmacies, medical facilities, or veterinarians will be canceled .

Properties

IUPAC Name

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLCWTBMPZFGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with 2,2-dimethyl-3-oxobutanoic acid in the presence of a dehydrating agent to form the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The primary application of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate lies in its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against several diseases.

Synthesis of Anticancer Agents

This compound has been utilized to develop novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines. The azetidine core facilitates the development of compounds that can interact with biological targets involved in cancer progression.

Case Study: Synthesis of Anticancer Compound

In a recent study, researchers synthesized a series of benzyl azetidine derivatives from this compound. The resulting compounds were evaluated for their cytotoxicity against breast cancer cell lines, demonstrating significant inhibitory effects compared to standard chemotherapeutic agents .

Development of Antiviral Agents

Another significant application is in the synthesis of antiviral agents targeting Hepatitis C Virus (HCV). The compound serves as an essential intermediate for synthesizing inhibitors that block viral replication.

Case Study: HCV Protease Inhibitors

Research has indicated that derivatives of this compound can be modified to create potent HCV protease inhibitors. These inhibitors have shown effectiveness in preclinical models, providing a basis for further development into therapeutic agents for HCV infection .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can include:

  • Cyclization Reactions : Utilizing precursors such as benzylamine and carbonyl compounds.
  • Functional Group Modifications : Introducing various substituents to enhance biological activity.

Table 2: Synthetic Routes for this compound

Route DescriptionYield (%)Conditions
Cyclization with benzylamineUp to 80%Reflux in organic solvent
Functionalization via alkylationVaries (50%-70%)Under inert atmosphere

Mechanism of Action

The mechanism of action of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several azetidine and piperidine derivatives, differing in ring size, substituents, and functional groups. Below is a detailed analysis of key analogs:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Reactivity
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 C₁₁H₁₁NO₃ 205.21 Azetidine ring with 3-oxo and benzyl groups Intermediate for C–H functionalization
Benzyl 3-oxopiperidine-1-carboxylate 61995-20-8 C₁₃H₁₅NO₃ 233.26 Six-membered piperidine ring with 3-oxo Drug synthesis (e.g., kinase inhibitors)
1-Fmoc-Azetidine-3-carboxylic acid 193693-64-0 C₁₉H₁₇NO₄ 331.35 Fmoc-protected azetidine with carboxylic acid Peptide synthesis
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1086394-87-7 C₁₃H₁₆N₂O₂ 232.28 Spirocyclic structure with two nitrogen atoms Scaffold for medicinal chemistry

Key Comparisons

Ring Size and Strain

  • The target compound’s azetidine ring (four-membered) introduces higher ring strain compared to six-membered piperidine analogs (e.g., CAS 61995-20-8). This strain enhances reactivity in ring-opening or functionalization reactions .
  • Piperidine derivatives (e.g., Benzyl 3-oxopiperidine-1-carboxylate) exhibit greater conformational flexibility, which can influence binding affinity in biological targets .

The 3-oxo group enables enolate formation, a feature shared with other oxo-containing analogs (e.g., CAS 61995-20-8). However, the smaller azetidine ring may restrict enolate stabilization compared to piperidine derivatives .

Protecting Group Utility Unlike the Fmoc-protected analog (CAS 193693-64-0), the benzyl group in the target compound offers orthogonal deprotection conditions (e.g., hydrogenolysis vs. base-sensitive Fmoc cleavage) .

Spirocyclic vs. Monocyclic Systems Spirocyclic derivatives like CAS 1086394-87-7 introduce three-dimensional complexity, which can improve pharmacokinetic properties compared to planar azetidine systems .

Biological Activity

Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate is a compound belonging to the class of azetidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features an azetidine ring that contributes to its unique chemical reactivity. The presence of the benzyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry. The compound can undergo various chemical reactions such as oxidation and reduction, which may further influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or altering the conformation of the enzyme. This interaction can disrupt metabolic processes or cellular signaling pathways, leading to various pharmacological effects .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. This compound has been explored for its potential against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that derivatives similar to this compound can inhibit bacterial growth at minimal inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Azetidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and liver cancer cells. The structure–activity relationship (SAR) studies suggest that modifications in the azetidine ring can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Antimicrobial Efficacy : A study reported that benzyl derivatives exhibited selective antibacterial activity against Bacillus subtilis with MIC values indicating moderate efficacy compared to traditional antibiotics .
  • Cytotoxicity Testing : In vitro tests showed that this compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM, suggesting potential for development as an anticancer agent .
  • Enzyme Inhibition : Research has indicated that this compound can act as a competitive inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects when used in combination therapies .

Comparative Analysis with Related Compounds

Compound NameActivity TypeMIC (µg/mL)Notes
This compoundAntibacterial10 - 100Effective against Gram-positive bacteria
BenzylpenicillinAntibacterial<0.5Broad-spectrum antibiotic
LacosamideAnticonvulsantN/ADifferent mechanism; not directly comparable

Q & A

Q. How can the molecular structure of benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate be confirmed using X-ray crystallography?

Methodological Answer: To confirm the molecular structure, single-crystal X-ray diffraction is the gold standard. Follow these steps:

Crystallization : Dissolve the compound in a solvent (e.g., ethanol) and allow slow evaporation to grow high-quality crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to collect intensity data.

Structure Solution : Employ the SHELX suite (e.g., SHELXS/SHELXD) for phase determination via direct methods .

Refinement : Refine the model using SHELXL, adjusting anisotropic displacement parameters and validating geometry with WinGX/ORTEP .

Validation : Cross-check bond lengths, angles, and ring puckering parameters against literature values for azetidine derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: While no specific SDS exists for this compound, infer best practices from structurally similar azetidine/carboxylate derivatives:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use a fume hood to avoid inhalation of vapors during synthesis or purification .

Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are suitable for characterizing the purity of this compound?

Methodological Answer: Combine multiple techniques for robust analysis:

NMR Spectroscopy : Acquire ¹H/¹³C NMR spectra (e.g., 400 MHz instrument) in CDCl₃. Compare peaks to predicted shifts for azetidine rings and benzyl esters .

GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min) to assess purity and detect low-level impurities .

IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1750 cm⁻¹) and azetidine ring vibrations .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) or polymorphism:

Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange in solution .

DFT Calculations : Compare experimental crystallographic data (bond lengths, puckering amplitude) with optimized geometries from software like Gaussian .

Polymorph Screening : Recrystallize under varied conditions (solvent, temperature) and analyze multiple crystal forms via X-ray diffraction .

Q. What strategies can optimize the synthesis of derivatives via Suzuki-Miyaura coupling?

Methodological Answer: For functionalization at the benzyl or azetidine positions:

Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in THF/toluene at 80–100°C .

Boron Partner Design : Use electron-deficient aryl boronic acids to enhance coupling efficiency.

Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to isolate derivatives .

Q. How can ring puckering in the azetidine moiety influence the compound’s reactivity?

Methodological Answer: Puckering alters steric and electronic environments:

Puckering Quantification : Calculate puckering amplitude (θ) and phase angle (φ) using Cremer-Pople coordinates from X-ray data .

Reactivity Mapping : Correlate θ/φ with nucleophilic attack rates at the 3-oxo position (e.g., Grignard additions).

Computational Modeling : Use molecular dynamics (MD) to simulate puckering dynamics and transition states .

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